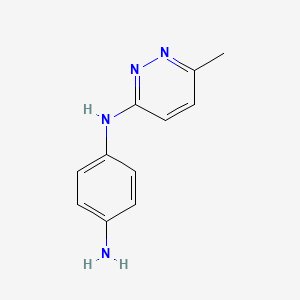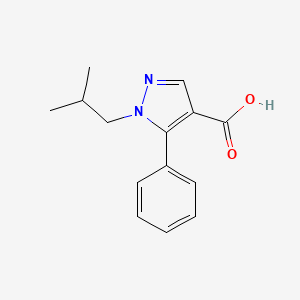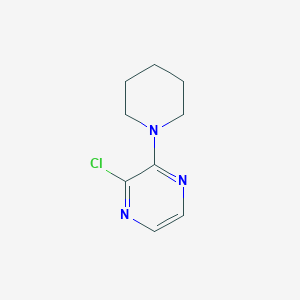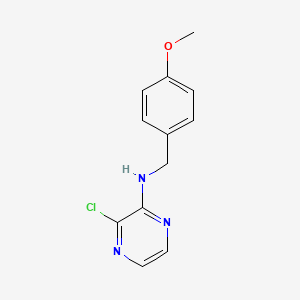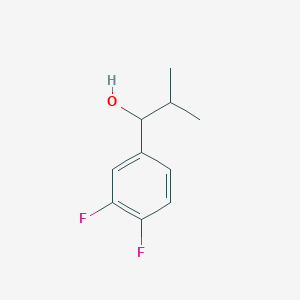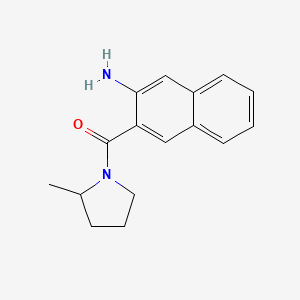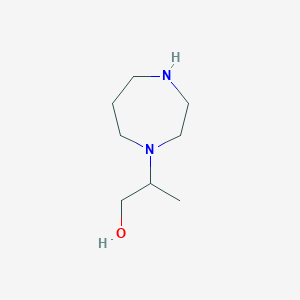
2-(1,4-Diazepan-1-yl)propan-1-ol
Descripción general
Descripción
2-(1,4-Diazepan-1-yl)propan-1-ol is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 . It is also known as Ro 15-4513 and belongs to the family of imidazobenzodiazepines.
Molecular Structure Analysis
The InChI code for 2-(1,4-Diazepan-1-yl)propan-1-ol is 1S/C8H18N2O/c1-8(7-11)10-5-2-3-9-4-6-10/h8-9,11H,2-7H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(1,4-Diazepan-1-yl)propan-1-ol is an oil with a molecular weight of 158.24 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Catalysis and Synthetic Applications
Oxygen Atom Insertion and Catalysis : Research has demonstrated the utility of trinuclear copper complexes with ligands related to 2-(1,4-Diazepan-1-yl)propan-1-ol in catalyzing the insertion of oxygen atoms into CC and CH bonds. These complexes serve as models for the active site of particulate methane monooxygenase (pMMO), showing capability in O-atom transfer and facilitating the transformation of methane to methanol under ambient conditions. This aligns with efforts to mimic enzymatic activities for practical chemical transformations (P. Chen et al., 2007; Sehba Anjum Mumtaz Ahmed et al., 2020).
Biological Activities and Medicinal Chemistry
Antimicrobial and Antifungal Applications : Some derivatives of 2-(1,4-Diazepan-1-yl)propan-1-ol have shown significant antimicrobial and antifungal activities. For instance, a series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives exhibited high activity against Candida spp., suggesting potential utility in developing new antifungal agents (Armando Zambrano-Huerta et al., 2019).
Synthesis of Functionalized Piperazines and Diazepanes : The transformation of 4-formyl-1-(ω-haloalkyl)-β-lactams into functionalized piperazines and 1,4-diazepanes highlights the versatility of 2-(1,4-Diazepan-1-yl)propan-1-ol derivatives in synthesizing compounds with potential biological activities. These synthesized compounds could serve as scaffolds for further pharmacological exploration (Stijn Dekeukeleire et al., 2012).
Crystallography and Material Science
Crystal Structure Analysis : The study of the crystal structure of olanzapine propan-2-ol disolvate offers insights into the molecular packing and hydrogen bonding patterns of diazepine compounds. This research contributes to our understanding of molecular interactions and crystal engineering (R. Bhardwaj & A. Florence, 2013).
Safety and Hazards
The safety information for 2-(1,4-Diazepan-1-yl)propan-1-ol indicates that it is a dangerous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-(1,4-diazepan-1-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-8(7-11)10-5-2-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFFRJDGKFITLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





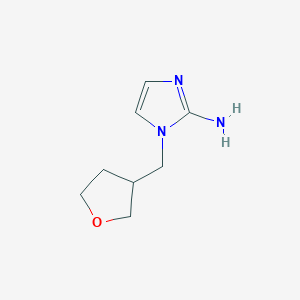
![[6-(4-Chlorophenoxy)pyridin-3-yl]methanol](/img/structure/B1427581.png)
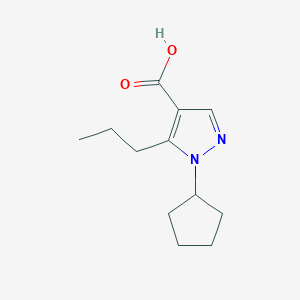
![4-Methoxy-3-[(6-methylpyridazin-3-yl)oxy]aniline](/img/structure/B1427584.png)
